2-(4-methoxyphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is an organic compound that features a methoxyphenyl group, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Acylation Reaction: : The oxadiazole intermediate is then subjected to an acylation reaction with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine (TEA) or pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-methoxyphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the oxadiazole ring, which is known for its bioactivity. Research into its biological effects could lead to the development of new pharmaceuticals.
Medicine
Potential medicinal applications include its use as a lead compound for drug development. The methoxyphenyl and oxadiazole moieties are common in many bioactive molecules, suggesting that this compound could be optimized for therapeutic use.
Industry
In materials science, this compound could be used in the development of new polymers or as a component in organic electronic devices due to its aromatic structure and potential for electron delocalization.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring could participate in hydrogen bonding or π-π interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(4-phenyl-1,2,5-thiadiazol-3-yl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(4-methoxyphenyl)-N-(4-phenyl-1,2,5-triazol-3-yl)acetamide: Contains a triazole ring, offering different electronic properties.
Uniqueness
The presence of the oxadiazole ring in 2-(4-methoxyphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide imparts unique electronic and steric properties compared to its thiadiazole and triazole analogs. This can influence its reactivity and interactions in both chemical and biological systems, making it a distinct and valuable compound for research and application.
Properties
Molecular Formula |
C17H15N3O3 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-9-7-12(8-10-14)11-15(21)18-17-16(19-23-20-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) |
InChI Key |
RWEQSMBUGVDDLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NON=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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